molecular formula C11H10N2O2S B2881524 (2-Phenylamino-thiazol-4-yl)-acetic acid CAS No. 56355-78-3

(2-Phenylamino-thiazol-4-yl)-acetic acid

Cat. No.: B2881524
CAS No.: 56355-78-3
M. Wt: 234.27
InChI Key: CNHWQJCDAYINJA-UHFFFAOYSA-N
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Description

(2-Phenylamino-thiazol-4-yl)-acetic acid is a heterocyclic compound that contains both a thiazole ring and a phenylamino group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Phenylamino-thiazol-4-yl)-acetic acid involves the reaction of ethyl-4-chloroacetoacetate with phenylthiourea under specific conditions. The reaction typically uses a catalyst such as l-proline and a green solvent like poly(ethylene) glycol-600 (PEG-600). This method is advantageous due to its simplicity, cost-effectiveness, and environmental friendliness .

Industrial Production Methods

Industrial production of this compound often involves a one-pot synthesis approach, which combines multiple reactions in a single operation without isolating intermediates. This method is highly efficient and reduces the production of waste by-products .

Chemical Reactions Analysis

Types of Reactions

(2-Phenylamino-thiazol-4-yl)-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(2-Phenylamino-thiazol-4-yl)-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Phenylamino-thiazol-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenylamino-thiazol-4-yl)-acetic acid is unique due to its specific combination of a thiazole ring and a phenylamino group, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

(2-Phenylamino-thiazol-4-yl)-acetic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential as an antimicrobial agent, an anticancer drug, and possesses other pharmacological properties. This article reviews the biological activity of this compound, highlighting relevant studies, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

Research has shown that this compound and its derivatives possess notable antimicrobial properties. A study demonstrated that various thiazole derivatives exhibited effective antibacterial activity against a range of pathogens, with minimum inhibitory concentrations (MIC) indicating their potency.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound 10.23Bacillus cereus
Compound 20.47Escherichia coli
Compound 30.11Trichophyton viride
Compound 40.08Aspergillus niger

The best activity was recorded for compounds with specific substitutions on the thiazole ring, demonstrating the importance of structural modifications in enhancing antimicrobial efficacy .

Antitumor Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Table 2: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-75.71
Compound BHepG2<10
Compound CHT29<5

In vitro studies revealed that the presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity against cancer cells . The structure-activity relationship indicates that specific modifications can lead to improved selectivity and potency against tumor cells.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. For instance, it has been suggested that this compound may function as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of thiazole derivatives, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Properties : Another investigation focused on the anticancer effects of this compound revealed that it effectively inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The study highlighted the importance of specific functional groups attached to the thiazole moiety in enhancing its anticancer activity .

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c14-10(15)6-9-7-16-11(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHWQJCDAYINJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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